molecular formula C9H9FN2O2 B2481490 N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide CAS No. 2095071-63-7

N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide

Cat. No.: B2481490
CAS No.: 2095071-63-7
M. Wt: 196.181
InChI Key: YCKUALHNSOMJPK-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide is an acetamide derivative characterized by a phenyl ring substituted with a fluorine atom at the para position and a methyl group at the ortho position. The hydroxyimino (-NHOH) group attached to the acetamide moiety enables hydrogen bonding, which is critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

(2E)-N-(4-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2/c1-6-4-7(10)2-3-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKUALHNSOMJPK-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)NC(=O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide typically involves the reaction of 4-fluoro-2-methylaniline with glyoxylic acid oxime. The reaction is carried out under acidic or basic conditions to facilitate the formation of the acetamide bond. The general reaction scheme is as follows:

    Starting Materials: 4-fluoro-2-methylaniline and glyoxylic acid oxime.

    Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sodium hydroxide.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Phenyl derivatives with various substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

The biological and chemical properties of acetamide derivatives are heavily influenced by substituents on the phenyl ring and functional groups. Below is a comparative analysis:

Substituent Position and Halogen Effects

N-(2-chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide (): Structure: Chloro (ortho) and fluoro (para) substituents. Properties: Enhanced enzyme inhibition due to electron-withdrawing effects from Cl and F, increasing binding affinity. Molecular Weight: 201.61 g/mol; solubility varies with solvent polarity.

2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide (): Structure: Bromine (electron-withdrawing) replaces hydroxyimino group. Properties: Higher anti-inflammatory activity compared to non-halogenated analogs due to increased electrophilicity .

N-(4-Methoxyphenyl)-2-hydroxyimino-acetamide (): Structure: Methoxy (electron-donating) substituent at para position. Properties: Improved solubility in polar solvents compared to halogenated analogs but reduced enzyme-binding specificity .

Functional Group Variations

N-(4-butylphenyl)-2-(N-hydroxyimino)acetamide (): Structure: Butyl group (lipophilic) at para position. Properties: Enhanced membrane permeability but lower aqueous solubility. Potential for central nervous system applications due to improved blood-brain barrier penetration .

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide (): Structure: Complex heterocyclic system with sulfanyl and thienopyrimidine groups. Properties: Broad-spectrum anticancer activity due to dual inhibition of kinase and DNA repair pathways .

Physicochemical Properties

Property Target Compound* N-(2-chloro-4-fluorophenyl) Analog N-(4-Methoxyphenyl) Analog
Molecular Weight (g/mol) ~215 (estimated) 201.61 180.18
LogP (Partition Coefficient) ~1.8 (predicted) 2.3 1.2
Solubility in Water Low Low Moderate
Hydrogen Bond Donors 2 (-NHOH, -NH) 2 1

*Estimates based on structural analogs.

Key Research Findings

Enzyme Inhibition: Hydroxyimino-containing analogs (e.g., ) show strong inhibition of kinases and oxidoreductases, suggesting the target compound may similarly interfere with cancer-related pathways .

Antimicrobial Activity : Chloro-fluoro substitutions () correlate with antibacterial efficacy, though methyl groups may reduce this effect due to steric hindrance .

Solubility-Specificity Trade-off : Methoxy and ethoxy groups improve solubility but reduce target specificity compared to halogenated derivatives .

Biological Activity

N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide, a compound of increasing interest in medicinal chemistry, has been studied for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, supported by relevant data tables and case studies.

The synthesis of this compound typically involves the reaction of 4-fluoro-2-methylaniline with glyoxylic acid oxime. The reaction conditions may vary but generally include:

  • Starting Materials : 4-fluoro-2-methylaniline and glyoxylic acid oxime.
  • Solvents : Ethanol or methanol.
  • Catalysts : Hydrochloric acid or sodium hydroxide.
  • Purification Techniques : Recrystallization or column chromatography.

This compound features a hydroxyimino group that can form hydrogen bonds with biological macromolecules, while the fluoro-substituted phenyl ring facilitates hydrophobic interactions, potentially influencing its biological activity.

The biological activity of this compound is believed to arise from its interactions with specific molecular targets. The hydroxyimino group allows for hydrogen bonding with proteins and nucleic acids, while the fluoro group enhances its lipophilicity, promoting interactions with cellular membranes and proteins. These interactions can modulate enzyme activities and receptor functions, leading to various therapeutic effects.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and fungi. Preliminary findings suggest that the compound may inhibit the growth of pathogens such as Fusarium oxysporum.

CompoundIC50 (mM)
This compoundTBD
Epoxiconazole (control)0.06 ± 0.02

The IC50 value for this compound is still under investigation but is anticipated to be competitive with existing antifungal agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Research has shown that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways. Studies have demonstrated promising results in inhibiting tumor growth in vitro and in vivo models.

Case Studies

  • Antifungal Activity Against Fusarium oxysporum :
    A study evaluated several derivatives of acetamides, including this compound, for their antifungal activity. The results indicated that specific substitutions on the phenyl ring significantly influenced their efficacy against Fusarium oxysporum, suggesting a structure-activity relationship that warrants further exploration .
  • Anticancer Efficacy :
    In a series of experiments conducted on human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to apoptosis .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during acylation to prevent side reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance hydroxyimino group stability.
  • Yield Improvement : Employ column chromatography for purification, monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

How can structural integrity and purity of the compound be validated?

Answer:
Analytical Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Confirm aromatic protons (δ 6.8–7.2 ppm for fluorophenyl), methyl group (δ 2.3–2.5 ppm), and hydroxyimino proton (δ 10.5–11.0 ppm).
    • ¹³C NMR : Verify carbonyl (C=O, δ 165–170 ppm) and imino (C=N, δ 145–150 ppm) groups .
  • IR Spectroscopy : Identify N–H stretch (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C=N (~1600 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peak ([M+H]⁺ at m/z 239.2) .

What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:
Initial Screening :

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).
  • Antimicrobial Activity : Broth microdilution (MIC values) for Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks.

Advanced Research Questions

How do the 4-fluoro and 2-methyl substituents influence reactivity and bioactivity compared to analogs?

Answer:
Structural Impact :

Substituent Effect on Reactivity Biological Impact
4-Fluoro Enhances electrophilicityImproves binding to hydrophobic enzyme pockets (e.g., CYP450) .
2-Methyl Steric hindrance reduces nucleophilic attackModulates metabolic stability and bioavailability .

Case Study : Analogous compounds with chloro instead of methyl show 30% lower IC₅₀ in kinase assays, highlighting substituent-driven specificity .

What computational methods predict binding modes with target enzymes?

Answer:
Methodology :

Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding via hydroxyimino group).

MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of enzyme-ligand complexes.

QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Validation : Compare predicted binding energies with experimental IC₅₀ values.

How should researchers resolve contradictions in enzyme inhibition data?

Answer:
Troubleshooting Steps :

Assay Variability : Standardize buffer pH (7.4 ± 0.1) and temperature (37°C).

Enzyme Source : Use recombinant enzymes (e.g., Sigma-Aldrich) to minimize batch differences.

Data Normalization : Express activity as % inhibition relative to controls.

Statistical Analysis : Apply ANOVA with post-hoc Tukey test (p < 0.05) .

Example : Discrepancies in IC₅₀ for EGFR inhibition (±15%) may arise from variable ATP concentrations .

What crystallographic techniques validate the compound’s solid-state structure?

Answer:
Protocol :

Crystallization : Use slow evaporation (ethanol/water 3:1) to obtain single crystals.

X-ray Diffraction : Collect data (Mo-Kα radiation, λ = 0.71073 Å) and refine with SHELXL .

Key Metrics :

  • R-factor : <5% for high-resolution (<1.2 Å) data.
  • Torsion Angles : Confirm planarity of the hydroxyimino-acetamide moiety .

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